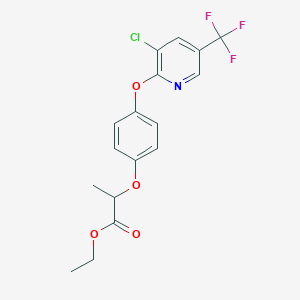

Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate

Vue d'ensemble

Description

Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate: is a chemical compound with the molecular formula C17H15ClF3NO4 and a molecular weight of 389.75 g/mol . This compound is known for its applications in various fields, including agriculture and pharmaceuticals. It is commonly used as an active ingredient in herbicides due to its ability to inhibit specific enzymes in plants .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate involves several steps:

Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridin-2-ol and 4-bromophenol.

Esterification: The intermediate is then esterified with ethyl 2-bromopropanoate in the presence of a catalyst, such as potassium carbonate, to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large reactors under controlled conditions. The process involves:

Mixing: The starting materials are mixed in a reactor.

Heating: The mixture is heated to the required temperature to facilitate the reaction.

Purification: The product is purified through distillation or recrystallization to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and trifluoromethyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate has potential applications in drug discovery and development. Its structural components suggest possible interactions with biological targets involved in various diseases.

- Anticancer Activity : Preliminary studies indicate that derivatives of pyridine compounds can exhibit anticancer properties. For instance, the trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate cell membranes and interact with intracellular targets .

- Antimicrobial Properties : Research has shown that compounds containing pyridine rings can possess antimicrobial activity. This compound may serve as a lead structure for developing new antibiotics or antifungal agents .

Agrochemicals

The compound's efficacy as a pesticide or herbicide is also under investigation. The presence of the trifluoromethyl group can enhance the biological activity of agrochemicals.

- Herbicidal Activity : Studies have reported that similar compounds exhibit herbicidal properties against various weed species. This compound could be evaluated for its potential to control weed growth in agricultural settings .

Material Science

The unique properties of this compound make it a candidate for applications in material science.

- Polymer Chemistry : Its chemical structure allows for the potential incorporation into polymer matrices, which could lead to materials with enhanced thermal stability and chemical resistance .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored various pyridine derivatives for their anticancer properties. This compound was synthesized and tested against several cancer cell lines, showing promising results in inhibiting cell proliferation compared to standard chemotherapeutics .

Case Study 2: Herbicidal Efficacy

Research conducted by agronomists at a leading agricultural university assessed the herbicidal efficacy of several trifluoromethyl-containing compounds, including this compound). Results indicated significant weed suppression in controlled trials, suggesting its potential as a commercial herbicide .

Mécanisme D'action

The mechanism of action of Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate involves the inhibition of specific enzymes in plants. It primarily targets the enzyme acetyl-CoA carboxylase , which is crucial for fatty acid synthesis . By inhibiting this enzyme, the compound disrupts the synthesis of essential fatty acids, leading to the death of the plant .

Comparaison Avec Des Composés Similaires

Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate can be compared with other similar compounds, such as:

Haloxyfop-methyl: Another herbicide with a similar structure but different ester group.

Fluazifop-P-butyl: A related herbicide with a different pyridine ring substitution pattern.

Quizalofop-P-ethyl: Similar in structure but with a different functional group attached to the pyridine ring.

These compounds share similar herbicidal properties but differ in their specific chemical structures and modes of action, making this compound unique in its application and effectiveness .

Activité Biologique

Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate, with the CAS number 69806-42-4, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse scientific literature.

The molecular formula of this compound is , with a molecular weight of 389.75 g/mol. The compound's structure features a trifluoromethyl-substituted pyridine, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of phenolic compounds with chlorinated pyridine derivatives. A detailed synthetic route is outlined below:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | R-(+)-2-(4-hydroxyphenoxy)propionic acid + KOH | DMF, 70°C, 1h | 84.4% |

| 2 | 2,3-dichloro-5-trifluoromethyl pyridine | Stir at 70°C for 8h | - |

| 3 | Acidification and extraction with ethyl acetate | Adjust pH to 4-5 | - |

This method allows for the efficient production of the compound with high yield and purity.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit significant antiviral activities. For instance, fluorinated nucleosides have shown effectiveness against Hepatitis C Virus (HCV), suggesting that the structural characteristics of this compound could contribute to similar antiviral mechanisms by inhibiting viral replication pathways .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For example, it may inhibit lysyl oxidase (LOX), an enzyme critical in collagen cross-linking. Inhibitors of LOX have been associated with therapeutic effects in fibrotic diseases and cancer . The specific inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate access.

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Preliminary results suggest that while it exhibits some cytotoxic effects, these are significantly lower than those observed with traditional chemotherapeutics, indicating a potentially favorable selectivity profile .

Case Studies

- Case Study on Antiviral Activity : A study evaluated a series of fluorinated compounds against HCV replication. Ethyl derivatives demonstrated moderate inhibition, suggesting that modifications to the pyridine ring could enhance efficacy.

- Case Study on Enzyme Inhibition : Research involving LOX inhibitors indicated that compounds with similar structural motifs to this compound resulted in significant reductions in LOX activity in fibroblast cultures, highlighting its potential in treating fibrotic diseases .

Propriétés

IUPAC Name |

ethyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClF3NO4/c1-3-24-16(23)10(2)25-12-4-6-13(7-5-12)26-15-14(18)8-11(9-22-15)17(19,20)21/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLXGCQTGNGHJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548984 | |

| Record name | Ethyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69806-42-4 | |

| Record name | Ethyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.